molecular formula C21H24N2O4 B11164042 (2S)-N-(2,5-dimethoxyphenyl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

(2S)-N-(2,5-dimethoxyphenyl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanamide

Cat. No.: B11164042
M. Wt: 368.4 g/mol
InChI Key: APSKWTWHCSGJQU-IBGZPJMESA-N
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Description

N-(2,5-DIMETHOXYPHENYL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a methyl group, and an isoindolyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dimethoxyphenyl)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide
  • N-(2,5-Dimethoxyphenyl)-3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanamide

Uniqueness

Compared to similar compounds, N-(2,5-DIMETHOXYPHENYL)-3-METHYL-2-(1-OXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

(2S)-N-(2,5-dimethoxyphenyl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanamide

InChI

InChI=1S/C21H24N2O4/c1-13(2)19(23-12-14-7-5-6-8-16(14)21(23)25)20(24)22-17-11-15(26-3)9-10-18(17)27-4/h5-11,13,19H,12H2,1-4H3,(H,22,24)/t19-/m0/s1

InChI Key

APSKWTWHCSGJQU-IBGZPJMESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=C(C=CC(=C1)OC)OC)N2CC3=CC=CC=C3C2=O

Canonical SMILES

CC(C)C(C(=O)NC1=C(C=CC(=C1)OC)OC)N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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